Cas no 861398-06-3 (2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene)
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Bis(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene
- Benzo [1,2-b :4,5-b '] dithiophene -2 ,6 - two acid bis ( pinacol ) ester
- Benzo[1,2-b:4,5-b']dithiophene-2,6-diboronic Acid Bis(pinacol) Ester
- 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzo[1,2-b:4,5-b']dithiophene
- 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane
- 861398-06-3
- T71408
- B4158
- CS-0111303
- SCHEMBL13721705
- 2,6-Bis(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b
- MFCD27976808
- 4,4,5,5-TETRAMETHYL-2-[11-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-4,10-DITHIATRICYCLO[7.3.0.0(3),?]DODECA-1(9),2,5,7,11-PENTAEN-5-YL]-1,3,2-DIOXABOROLANE
- 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene
-
- MDL: MFCD27976808
- Inchi: 1S/C22H28B2O4S2/c1-19(2)20(3,4)26-23(25-19)17-11-13-9-16-14(10-15(13)29-17)12-18(30-16)24-27-21(5,6)22(7,8)28-24/h9-12H,1-8H3
- InChI Key: NTSDQKBGUDHDGQ-UHFFFAOYSA-N
- SMILES: S1C2C=C3C(=CC=2C=C1B1OC(C)(C)C(C)(C)O1)SC(B1OC(C)(C)C(C)(C)O1)=C3
Computed Properties
- Exact Mass: 442.16200
- Monoisotopic Mass: 442.1615120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 2
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4
Experimental Properties
- PSA: 93.40000
- LogP: 4.71440
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM217550-1g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene |
861398-06-3 | 95 % | 1g |
$279 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B867129-1g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene |
861398-06-3 | ≥97% | 1g |
1,337.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4158-1g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene |
861398-06-3 | 97.0%(GC) | 1g |
¥1400.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4158-5g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene |
861398-06-3 | 97.0%(GC) | 5g |
¥4505.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4158-1G |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene |
861398-06-3 | >97.0%(GC) | 1g |
¥1155.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4158-5G |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene |
861398-06-3 | >97.0%(GC) | 5g |
¥3290.00 | 2024-04-15 | |
| Chemenu | CM217550-1g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b4,5-b']dithiophene |
861398-06-3 | 95%+ | 1g |
$167 | 2022-08-31 | |
| abcr | AB474004-1 g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene, 97%; . |
861398-06-3 | 97% | 1g |
€230.70 | 2023-04-21 | |
| abcr | AB474004-5 g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene, 97%; . |
861398-06-3 | 97% | 5g |
€688.60 | 2023-04-21 | |
| Ambeed | A574254-1g |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene |
861398-06-3 | 95% | 1g |
$224.0 | 2025-04-16 |
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene Suppliers
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene (CAS No. 861398-06-3): A Versatile Building Block in Organic Electronics and Photovoltaic Research
The compound with CAS No. 861398-06-3, formally named 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene, has emerged as a critical synthetic intermediate in the field of organic electronics. This dithiophene-based molecule features a unique benzo[1,2-b:4,5-b']dithiophene core functionalized with two dioxaborolane groups at the 2 and 6 positions. The presence of these boronic ester moieties (4-methylphenylboronic acid derivatives) enables controlled cross-coupling reactions through Suzuki-Miyaura protocols under mild conditions. Recent studies highlight its role in constructing advanced conjugated polymers for high-performance optoelectronic devices.
In photovoltaic applications, benzo[1]dithiophene derivatives have been extensively studied due to their planar geometry and tunable electronic properties. The bis(dioxaborolane)-functionalized variant (CAS No. 861398-06-3) offers distinct advantages in polymer synthesis through precise regiocontrol during polycondensation processes. A 2023 study published in Nature Communications demonstrated that incorporating this monomer into donor polymers significantly enhances light absorption in the near-infrared region (700–900 nm), achieving power conversion efficiencies (PCEs) exceeding 15% in single-junction organic solar cells when paired with non-fullerene acceptors (NFAs). The spatial arrangement of substituents on the benzodithiophene core directly impacts charge carrier mobility and phase separation behavior in active layers.
Synthesis of this compound typically involves a two-step process starting from 2-bromo benzodithiophene. First, tetramethyl dioxaborolane groups are introduced via stereoselective Stille coupling followed by hydroboration reactions using pinacol borane derivatives. Recent advances reported in the Journal of the American Chemical Society (JACS) have optimized reaction conditions to achieve >98% purity through solvent-free microwave-assisted protocols that minimize side product formation during boronate ester functionalization. The resulting compound exhibits excellent thermal stability with a decomposition temperature above 300°C under nitrogen atmosphere as confirmed by thermogravimetric analysis (TGA).
In device fabrication contexts, benzo[1]dithiophene-based polymers synthesized using this intermediate show remarkable performance characteristics. A comparative study from Stanford University's Materials Research Group revealed that polymers containing this monomer exhibit higher open-circuit voltages (Voc) compared to traditional thieno[3,4-c]pyrrole-based analogs due to enhanced electronic coupling within the conjugated backbone. The unique spatial configuration of substituents on the bis-functionalized benzodithiophene unit facilitates self-assembling tendencies that improve nanoscale morphology upon annealing without requiring additives.
Spectral characterization confirms its exceptional optical properties with absorption maxima at ~780 nm and a HOMO level estimated at -5.0 eV through cyclic voltammetry measurements. These parameters align well with optimal energy band alignment requirements for bulk heterojunction solar cells using low-bandgap acceptors like ITIC or Y6 derivatives. Recent work from KAUST researchers demonstrated that when used as a co-monomer in copolymer design (e.g., PBDB-T--TMe-T, PCEs reached 17.8% under AM1.5G illumination through synergistic donor/acceptor interactions enabled by its rigid aromatic framework.
The molecule's structural versatility is further evidenced by its application in field-effect transistors (FETs). A collaborative study between MIT and imec reported mobility values up to 7 cm²/V·s when integrated into semiconducting polymer networks via sequential cross-coupling strategies. This performance stems from the boron-containing groups' ability to modulate intermolecular stacking while maintaining planarity of the conjugated backbone – a critical balance for achieving high charge transport properties in thin-film devices.
In drug delivery systems research, dithiophene scaffolds modified with boronic ester linkers have shown promise as stimuli-responsive carriers capable of pH-triggered drug release mechanisms without compromising electronic integrity for bioelectronic applications. While still an emerging area, bis-functionalized benzodithiophenes are being investigated for their potential in creating multifunctional materials combining therapeutic release capabilities with electronic sensing functions.
Safety assessments indicate this compound operates within safe handling parameters when synthesized and processed according to standard organic protocols. Its non-volatile nature at room temperature simplifies device fabrication processes compared to more labile precursors like alkyl halides or Grignard reagents commonly used in polymer chemistry laboratories worldwide.
Ongoing research focuses on optimizing its integration into ternary solar cell architectures where it can simultaneously act as an electron donor and morphology modifier between donor/acceptor components.Nano Letters' latest findings suggest that blending this monomer-derived polymer with conventional donors like PTB7-Th creates synergistic effects improving fill factors by up to 18% without sacrificing short-circuit current density (Jsc). Such advancements underscore its potential role beyond simple monomer function toward becoming a platform material for next-generation photovoltaic technologies.
Spectroscopic studies employing time-resolved terahertz spectroscopy reveal ultrafast charge carrier dynamics (< ~50 ps) characteristic of highly ordered domains formed during spin-coating processes – a property attributed to the rigid structure imposed by the bis(dioxaborolane)-functionalized benzodithiophene core's inherent molecular planarity and reduced rotational freedom compared to flexible thiophene units.
In semiconductor applications, dioxaborolane-functionalized benzodithiophenes enable precise molecular engineering through sequential cross-coupling reactions that build complex conjugated frameworks without compromising processability.Nature Electronics' recent review highlights their utility in creating high-mobility materials suitable for flexible electronics requiring both mechanical durability and superior electrical performance.
The compound's synthesis methodology has been refined over multiple studies:
• Initial bromination step achieves >99% regioselectivity using NBS under controlled temperature
• Boronic ester installation employs catalytic palladium systems with ligand optimization
• Final purification via column chromatography ensures monodisperse product distribution
These improvements reduce production costs while maintaining structural fidelity required for high-performance device fabrication.
Preliminary toxicity evaluations indicate low cytotoxicity profiles when tested against HeLa cell lines at concentrations below 5 μM – an important consideration for emerging bioelectronic applications where material biocompatibility is essential.
Photophysical studies using transient absorption spectroscopy reveal singlet excited state lifetimes extending beyond conventional donor materials (> 3 ns), suggesting potential applications in light-emitting diodes (OLEDs) requiring efficient radiative recombination pathways.
New research directions include:
• Integration into perovskite/organic tandem solar cell architectures
• Development of air-stable semiconducting layers via post-polymerization functionalization
• Exploration as a dopant molecule for enhancing interfacial properties in hybrid devices
These avenues capitalize on its established advantages while addressing key limitations inherent to current organic electronics materials.
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